molecular formula C20H13N3OS2 B2962883 N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide CAS No. 477567-15-0

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2962883
CAS No.: 477567-15-0
M. Wt: 375.46
InChI Key: ULKLEZPHGANOEP-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-bromo-1-methyl-naphthalene under basic conditions to form the intermediate. This intermediate is then reacted with thioamide under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c1-23-17-13-7-3-2-6-12(13)10-11-16(17)26-20(23)22-18(24)19-21-14-8-4-5-9-15(14)25-19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLEZPHGANOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.